3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
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Overview
Description
3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves the following steps:
Starting Material: The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material.
Substitution Reactions: The chlorine atoms in cyanuric chloride are sequentially replaced by piperidine groups through nucleophilic substitution reactions.
Hydrazone Formation: The resulting intermediate is then reacted with hydrazine to form the hydrazonomethyl group.
Phenol Addition: Finally, the phenol group is introduced through a condensation reaction with the hydrazone intermediate, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods such as microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo further substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a monoamine oxidase inhibitor, which could be useful in the treatment of neurological disorders.
Agriculture: Triazine derivatives are known for their herbicidal properties and are used in the development of new agrochemicals.
Material Science: These compounds are used in the synthesis of advanced materials, including polymers and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-1,3,5-triazine: Known for its antimicrobial activity.
4,6-Diphenyl-1,3,5-triazine: Used in the synthesis of OLED materials.
1,3,5-Triazine-1,2,4-triazine Hybrids: Studied for their cholinesterase inhibitory activity.
Uniqueness
3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is unique due to its combination of piperidine and hydrazonomethyl groups, which confer specific biological activities and make it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C20H27N7O |
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Molecular Weight |
381.5g/mol |
IUPAC Name |
3-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H27N7O/c28-17-9-7-8-16(14-17)15-21-25-18-22-19(26-10-3-1-4-11-26)24-20(23-18)27-12-5-2-6-13-27/h7-9,14-15,28H,1-6,10-13H2,(H,22,23,24,25)/b21-15+ |
InChI Key |
PULQMUPKGJAOAJ-RCCKNPSSSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)O)N4CCCCC4 |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)O)N4CCCCC4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)O)N4CCCCC4 |
Origin of Product |
United States |
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